molecular formula C5H6ClNS2 B8538091 2-(2-Chloroethylthio)thiazole

2-(2-Chloroethylthio)thiazole

Cat. No.: B8538091
M. Wt: 179.7 g/mol
InChI Key: BSFJQBFCOSCAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroethylthio)thiazole is a useful research compound. Its molecular formula is C5H6ClNS2 and its molecular weight is 179.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H6ClNS2

Molecular Weight

179.7 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)-1,3-thiazole

InChI

InChI=1S/C5H6ClNS2/c6-1-3-8-5-7-2-4-9-5/h2,4H,1,3H2

InChI Key

BSFJQBFCOSCAQV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)SCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.2 cm3 of 1-bromo-2-chloroethane were run, at a temperature in the region of 20° C., into a stirred solution of 1.47 g of 2-mercaptothiazole and 1.95 g of potassium carbonate in 12.5 cm3 of dimethylformamide. The mixture was subsequently stirred for 2 hours at a temperature in the region of 20° C. The insoluble material was filtered off and washed with 2 times 5 cm3 of dimethylformamide. The filtrate was run onto a mixture of 50 g of crushed ice and 50 cm3 of distilled water, 50 cm3 of ethyl ether were then added and the mixture was stirred and then separated by settling. The aqueous phase was separated by settling and then extracted with 2 times 25 cm3 of ethyl ether. The combined ethereal phases were washed with 2 times 25 cm3 of water and then dried over magnesium sulfate. After filtering through paper, the organic solution was evaporated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 2.11 g of 2-(2-chloroethylthio)thiazole were obtained in the form of a mobile oil with a yellow color.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two

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